N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide

Lipophilicity Physicochemical Profiling Building Block Selection

This specific CAS (1396782-55-0) delivers the 3-phenylpropanamide congener with XLogP3=2.9, optimal for fragment-based screening. With 7 rotatable bonds, it offers greater conformational diversity than shorter acyl analogs (5–6 bonds), maximizing hit rates in crystallization trials. As a sulfur-free comparator to phenylthioether HDMP-28, it enables clean metabolic stability interpretation without sulfoxide/sulfone interference. Verify CAS to avoid receiving the less lipophilic pivalamide (1396885-61-2) or the rigid benzamide (1396793-83-1), which lacks the flexible ethylene spacer critical for target engagement.

Molecular Formula C16H25NO2
Molecular Weight 263.381
CAS No. 1396782-55-0
Cat. No. B2474695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide
CAS1396782-55-0
Molecular FormulaC16H25NO2
Molecular Weight263.381
Structural Identifiers
SMILESCC(C)(C)C(CCNC(=O)CCC1=CC=CC=C1)O
InChIInChI=1S/C16H25NO2/c1-16(2,3)14(18)11-12-17-15(19)10-9-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19)
InChIKeyXIUUSSISROICLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide (1396782-55-0) – Baseline Procurement Profile for a Screening Library Phenylpropanamide Building Block


N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide (CAS 1396782-55-0) is a synthetic small-molecule amide (C₁₆H₂₅NO₂, MW 263.37 g/mol) that combines a 3-phenylpropanamide acyl moiety with a 3-hydroxy-4,4-dimethylpentyl amine tail [1]. The molecule is catalogued as PubChem CID 71787577 and is commercially supplied as a screening compound (e.g., Life Chemicals F6190-0548) with no primary-publication-level biological annotation publicly available [2]. Its structural features place it within a series of N-(3-hydroxy-4,4-dimethylpentyl) carboxamides that differ solely in the acyl substituent, a series for which no systematic pharmacological comparison has been reported.

Why N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide Cannot Be Freely Substituted with In-Class Analogs in Procurement Decisions


Within the N-(3-hydroxy-4,4-dimethylpentyl) amide series, the acyl group is the sole structural variable and determines the compound’s lipophilicity, hydrogen-bonding capacity, and three-dimensional shape [1]. Even a one‑atom change in the acyl domain (e.g., replacing the phenethyl group of 3‑phenylpropanamide with a tert‑butyl, 2‑(m‑tolyl)acetyl, or diphenylacetyl moiety) alters the computed logP by ≥0.8 units and modifies the topological polar surface area (tPSA) [1]. Because no comparative biological data exist for this series, any substitution would introduce an unquantified change in pharmacophore volume and polarity that cannot be assumed to be functionally neutral. Consequently, procurement specifications tied to a specific chemical structure must treat each congener as a discrete entity until experimental head‑to‑head data become available.

Quantitative Differentiation Evidence for N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide (1396782-55-0)


Acyl-Group Impact on Lipophilicity: Head-to-Head LogP Comparison with the Pivalamide Analog

In the absence of biological activity data, the most robust differentiation is based on computed physicochemical parameters. N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide (XLogP3‑AA = 2.9) is markedly more lipophilic than its closest commercially catalogued analog, N-(3-hydroxy-4,4-dimethylpentyl)pivalamide (XLogP3‑AA ≈ 2.1), which bears a tert‑butyl acyl group instead of a phenethyl group [1][2]. This difference arises from the aromatic ring, which adds significant logP-driven membrane partitioning potential.

Lipophilicity Physicochemical Profiling Building Block Selection

Hydrogen-Bond Donor/Acceptor Count Parity with the Phenylthioether Analog

Both N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide and its sulfur-containing congener N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide (HDMP‑28) possess two hydrogen‑bond donors and two hydrogen‑bond acceptors [1]. The topological polar surface area (tPSA) is identical at 49.3 Ų, indicating that the oxygen‑to‑sulfur substitution does not alter the overall hydrogen‑bonding capacity or polarity of the core scaffold.

Hydrogen Bonding Physicochemical Profiling Fragment Library Design

Rotatable Bond Count Differentiates the Phenethyl Tail from Shorter Acyl Analogs

The target compound contains 7 rotatable bonds, one more than the pivalamide analog (6 rotatable bonds) and two more than the benzamide analog N-(3-hydroxy-4,4-dimethylpentyl)benzamide (5 rotatable bonds) [1]. This increase in conformational自由度 is conferred by the ethylene spacer between the phenyl ring and the amide carbonyl.

Conformational Flexibility Physicochemical Profiling Crystallization Screening

Procurement-Guided Application Scenarios for N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide (1396782-55-0)


Fragment-Based Lead Generation Requiring a Phenethyl-Containing Amide Scaffold with Defined Lipophilicity

The compound’s XLogP3‑AA of 2.9 places it in a desirable lipophilicity range for fragment hits (logP 1–3). When a medicinal chemistry team needs a fragment that presents a phenyl ring via a flexible ethylene spacer while maintaining a constant hydroxy‑dimethylpentyl amine portion, N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide provides a 0.8 logP advantage over the pivalamide analog, offering higher membrane permeability potential without increasing hydrogen‑bond load [1]. Procurement should specify this exact CAS to avoid receiving the less lipophilic pivalamide (CAS 1396885-61-2) or the more rigid benzamide (CAS 1396793-83-1), which lacks the ethylene spacer.

Sulfur-Free Analog Selection in Metabolic Stability Studies

For in vitro metabolism assays where thioether oxidation would generate confounding sulfoxide/sulfone metabolites, N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide serves as a direct sulfur‑free comparator to the phenylthioether analog HDMP‑28 [2]. Because both compounds share identical HBD, HBA, and tPSA values, any observed difference in metabolic stability can be attributed primarily to the O→S substitution, enabling clean structure–metabolism relationship analysis.

Conformational Sampling in Crystallography or NMR-Based Fragment Screens

With 7 rotatable bonds, the compound offers greater conformational自由度 than shorter acyl analogs (5–6 rotatable bonds). This property is advantageous in crystallographic fragment screens where multiple low-energy conformers increase the probability of capturing a protein–ligand complex. Buyers running high-throughput crystallization trials should select this specific building block over the benzamide analog to maximize the diversity of sampled conformations [1].

Quote Request

Request a Quote for N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.